3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-2-7(3-1)10-8-6-11-5-4-9(8)12-13-10/h7,11H,1-6H2,(H,12,13) |
InChI Key |
XPSQWINWGLLZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NNC3=C2CNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the treatment of a preformed pyrazole with a pyridine derivative in the presence of a suitable catalyst . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce different functional groups onto the pyrazolopyridine core .
Scientific Research Applications
While the search results do not provide extensive information specifically on the applications of "3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine," they do offer some related insights. Here's what can be gathered:
Chemical Information
Potential Applications and Related Research
- Substituted Tetrahydro-1H-pyrazolo[4,3-c]pyridines: According to a Google Patents document, substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine compounds may act on the TASK-1 (KCNK3) potassium channel . They may also be suitable as antiarrhythmic active ingredients, particularly for treating and preventing atrial arrhythmias like atrial fibrillation or atrial flutter .
- Autotaxin (ATX) Inhibitors: Research has explored novel ATX inhibitors with 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine cores for treating pulmonary fibrosis (PF) . One compound significantly reduced fibrosis in a mouse model by regulating the TGF-β/Smad signaling pathway and downregulating collagen deposition . This compound also exhibited favorable pharmacokinetic properties and safety in vivo .
- Adenosine A3 Receptor Research: Studies involving adenosine A3 receptors have used related compounds in investigations of behavioral depression, post-ischemic brain damage, and seizure susceptibility .
- GABAA Receptor Modulators: Preclinical data has demonstrated the efficacy of GABAA Receptor Subtype-Selective Modulators in animal models of anxiety, depression, acute and chronic pain, epilepsy, and traumatic brain injury .
Mechanism of Action
The mechanism of action of 3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This interaction can affect various cellular pathways and lead to changes in cellular processes, such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are best understood through comparison with analogous derivatives. Key examples include:
3-Phenyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine Derivatives
- Target : Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS) .
- Activity : Compound 6ac (1-benzoyl-N-(4-nitrophenyl)-3-phenyl derivative) exhibited an IC₅₀ of 21.8 ± 0.8 μM against MTB PS and an MIC of 26.7 μM against MTB .
- SAR : Hydrophobic substituents on the phenyl ring enhance PS inhibition, while polar groups on the pyrazole reduce activity .
- Synthesis : Five-step process from piperidin-4-one, involving cyclization and functionalization .
5-tert-Butyl-N-Pyrazol-4-Yl-4,5,6,7-Tetrahydrobenzo-[d]-Isoxazole-3-Carboxamide
- Target : MTB PS .
- Activity : IC₅₀ = 90 nM, significantly more potent than 3-phenyl derivatives .
- SAR : The tert-butyl group and isoxazole carboxamide moiety optimize hydrophobic interactions with the PS active site.
Nitrofuran-Tagged Oxazolyl-THPP Derivatives (e.g., Compound 13g)
- Structure : 1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-THPP .
- Target : ESKAPE pathogens (e.g., Enterococcus faecium, Staphylococcus aureus).
- Activity : MIC values superior to nitrofurantoin, attributed to the nitrofuran "warhead" enhancing redox cycling and bacterial DNA damage .
- SAR : The oxazolyl group and methoxyethyl side chain improve solubility and target engagement.
Fluorophenyl and Chlorophenyl Derivatives (Structural Analogs)
- Examples : 1-(4-Fluorophenyl)- and 1-(4-chlorophenyl)-THPP derivatives .
- Conformation : X-ray crystallography reveals a half-chair conformation in the tetrahydro ring, with equatorial positioning of substituents (e.g., methylsulfonyl groups) influencing hydrogen-bonding networks .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Cyclobutyl vs. In contrast, phenyl derivatives prioritize hydrophobic interactions with MTB PS .
- Electron-Withdrawing Groups : Fluorine or chlorine substituents on aromatic rings (e.g., 4-fluorophenyl) enhance metabolic stability but may reduce solubility .
Biological Activity
3-Cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₅N₃
- Molecular Weight : 177.25 g/mol
- CAS Number : 1780851-87-7
Research indicates that this compound acts primarily on the TASK-1 (KCNK3) potassium channel. TASK-1 channels play a critical role in various physiological processes, including neuronal excitability and respiratory regulation. The modulation of these channels can lead to significant therapeutic effects in conditions such as arrhythmias and other cardiac dysfunctions .
Biological Activity Overview
The biological activities of this compound have been investigated in several studies:
Antiarrythmic Effects
The compound has shown promising results as an antiarrhythmic agent. It is particularly effective in treating atrial fibrillation and flutter by stabilizing cardiac electrical activity through its action on potassium channels .
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. It has been found to inhibit cell proliferation in various cancer cell lines. For instance:
- IC₅₀ against HCT116 colon cancer cells : 8.3 nM.
- IC₅₀ against HL60 leukemia cells : 1.3 nM.
These results suggest that the compound could serve as a lead candidate for developing new cancer therapies .
Study 1: Cardiac Applications
A study demonstrated that this compound effectively reduced the incidence of atrial fibrillation in animal models. The mechanism involved the modulation of ion currents through TASK-1 channels, leading to improved cardiac rhythm stability.
Study 2: Cancer Therapeutics
In a comparative analysis of various pyrazolo derivatives, this compound exhibited superior potency against several cancer types. It was noted that modifications to the cyclobutyl group enhanced its antiproliferative effects while maintaining low toxicity profiles in non-cancerous cells .
Comparative Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine?
The synthesis of this bicyclic compound typically involves cyclocondensation reactions or palladium-catalyzed cross-coupling to introduce the cyclobutyl substituent. For example:
- Cyclocondensation : Reacting cyclobutylamine with a pyrazole-carbaldehyde precursor under microwave-assisted conditions to form the bicyclic core .
- Functionalization : Post-synthetic modifications, such as Buchwald-Hartwig amination, can introduce additional substituents to enhance biological activity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are standard for isolating high-purity products .
Q. How is the purity and structural integrity of this compound verified?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the cyclobutyl group (e.g., δ 2.5–3.0 ppm for cyclobutyl protons) and bicyclic framework .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching CHN) .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>98% by area normalization) .
Q. What initial biological screening strategies are recommended for this compound?
- Kinase Inhibition Assays : Test against a panel of kinases (e.g., CDK, JAK) using fluorescence-based ATP competition assays .
- Cellular Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
- Solubility and Stability : Assess pharmacokinetic properties using shake-flask methods (aqueous/organic phases) and simulated biological fluids (e.g., PBS at pH 7.4) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Catalyst Screening : Test Pd catalysts (e.g., PdCl(PPh) vs. XPhos Pd G3) to improve coupling efficiency for cyclobutyl functionalization .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reaction rate and side-product formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 1h) while maintaining yields >80% .
Q. How to resolve contradictions in reported biological activities across studies?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cyclobutyl vs. phenyl groups) to isolate contributions to activity .
- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Target Profiling : Use proteomics (e.g., affinity chromatography with immobilized compound) to identify off-target interactions that may explain discrepancies .
Q. What computational methods aid in structural optimization for target selectivity?
- Docking Studies : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinities .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess conformational flexibility and residence time .
- QSAR Modeling : Develop predictive models using descriptors like LogP, polar surface area, and H-bond donors .
Q. How to characterize thermal stability and degradation pathways of this compound?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points (e.g., sharp endothermic peak at ~150°C) .
- Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
Notes
- Avoid commercial sources (e.g., GLPBIO, Howei Pharm) per user guidelines.
- All methods are extrapolated from structurally related pyrazolo-pyridine derivatives in the evidence.
- For thermal stability, cross-reference DSC/TGA data with degradation studies to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
